10,12-Pentacosadiyn-1-ol

Overview

Description

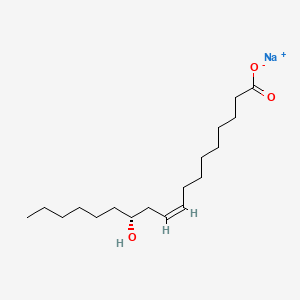

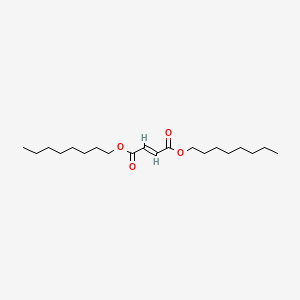

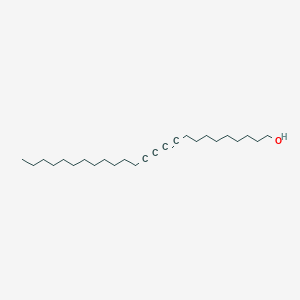

10,12-Pentacosadiyn-1-ol is a chemical compound with the molecular formula C25H44O . It has a molecular weight of 360.62 . The compound is solid in physical form .

Molecular Structure Analysis

The molecular structure of 10,12-Pentacosadiyn-1-ol consists of 25 carbon atoms, 44 hydrogen atoms, and 1 oxygen atom . The compound has a monoisotopic mass of 360.339203 Da .Chemical Reactions Analysis

The compound is known to undergo photoinduced topochemical reactions . The efficiency of these reactions and the structure of the generated polydiacetylene depend on its polymorphic forms .Physical And Chemical Properties Analysis

10,12-Pentacosadiyn-1-ol has a density of 0.9±0.1 g/cm3 . It has a boiling point of 489.5±18.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±2.8 mmHg at 25°C . The enthalpy of vaporization is 87.1±6.0 kJ/mol . The flash point is 204.0±14.2 °C . The index of refraction is 1.481 .Scientific Research Applications

Topochemical Reactions on Surfaces

10,12-Pentacosadiyn-1-ol exhibits interesting behavior in photoinduced topochemical reactions. When adsorbed on graphite, it forms polydiacetylenes through a process influenced by its monomer arrangements. Different polymorphic forms, such as the "herringbone" and "parallel" arrangements, affect the reaction efficiency and the structure of the resultant polydiacetylene. This provides insights into the polymerization criteria for two-dimensional phases, which differs from that in three-dimensional crystals (Takajo, Inaba, & Sudoh, 2014).

Nanohybrid Architecture

10,12-Pentacosadiynoic acid, closely related to 10,12-Pentacosadiyn-1-ol, has been used to create silver-polydiacetylene core–shell nanohybrids. These nanohybrids demonstrate a stable, bilayered architecture in aqueous suspension and offer a model for studying self-assembly on nanoparticle surfaces (Alloisio et al., 2015).

Langmuir-Blodgett Films for Protein Adsorption

Multilayers of 10,12-pentacosadiyonic acid have been constructed using the Langmuir-Blodgett technique. These films are interesting for studying protein adsorption from solution on biological surfaces, offering potential applications in biotechnology and material science (Norde, Giesbers, & Pingsheng, 1995).

Colorimetric Sensors

10,12-Pentacosadiynoic acid derivatives have been employed in the creation of colorimetric sensors. These sensors, based on polydiacetylenes, exhibit color changes in response to external stimuli, making them suitable for applications like solvent detection (Pumtang et al., 2011).

Molecular Recognition Studies

The compound's derivatives have also been used in molecular recognition studies, particularly in interactions with proteins like concanavalin A. This research offers insights into the binding specificity and kinetics of molecular interactions at the air/water interface (Wang & Leblanc, 1999).

Reversible Thermochromism

Studies on cocrystals of 10,12-pentacosadiynoic acid and melamine have revealed properties like reversible thermochromism. This research opens avenues for creating materials with temperature-sensitive color changes, useful in various sensing applications (Guo et al., 2016).

Safety And Hazards

properties

IUPAC Name |

pentacosa-10,12-diyn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H44O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26/h26H,2-12,17-25H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHKKFKTVKSZQKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC#CC#CCCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H44O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10408533 | |

| Record name | 10,12-Pentacosadiyn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10408533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

10,12-Pentacosadiyn-1-ol | |

CAS RN |

92266-90-5 | |

| Record name | 10,12-Pentacosadiyn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10408533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B1588172.png)